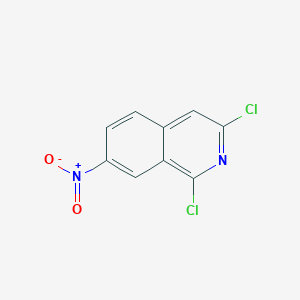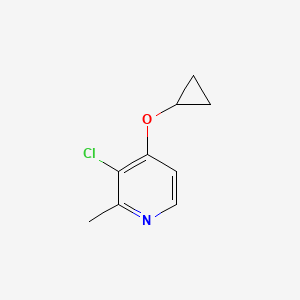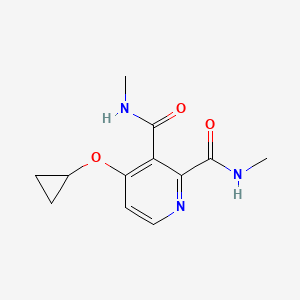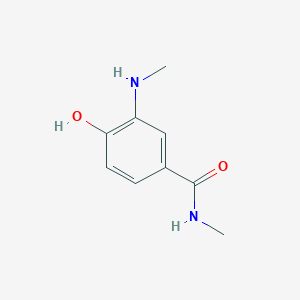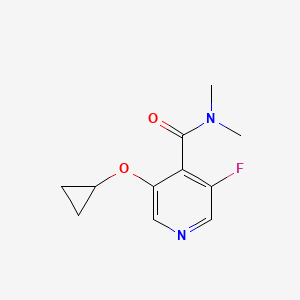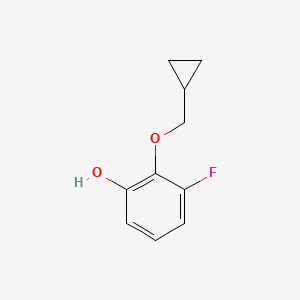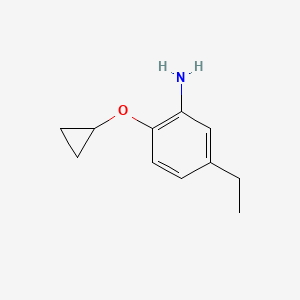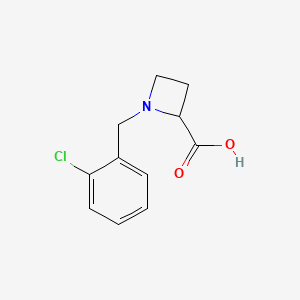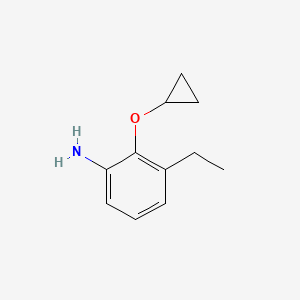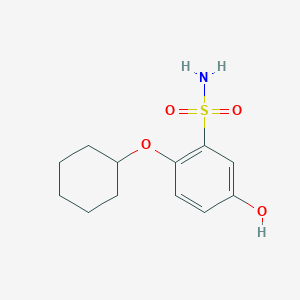
2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a benzene ring, which also bears a hydroxyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzenesulfonamide with cyclohexanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.
Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives with amine groups.
Substitution: Formation of various substituted cyclohexyloxybenzenesulfonamide derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
- 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide
- 2-(Cyclohexyloxy)-5-methoxybenzenesulfonamide
Uniqueness
2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is unique due to the specific positioning of the hydroxyl and sulfonamide groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and advantages in various applications compared to similar compounds.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)12-8-9(14)6-7-11(12)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H2,13,15,16) |
InChI Key |
YEMBYLLPOGQWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



